molecular formula C13H15N3O3S B6537191 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide CAS No. 1172909-12-4

1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B6537191
CAS No.: 1172909-12-4
M. Wt: 293.34 g/mol
InChI Key: JJSFQXWCHLZEHT-UHFFFAOYSA-N
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Description

1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by an ethyl group at the pyrazole N1-position and a 2-methanesulfonylphenyl moiety attached via the carboxamide linkage. The methanesulfonyl group at the ortho position of the phenyl ring introduces steric bulk and electron-withdrawing properties, which are critical for modulating biological activity.

Properties

IUPAC Name

2-ethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-16-11(8-9-14-16)13(17)15-10-6-4-5-7-12(10)20(2,18)19/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSFQXWCHLZEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a methanesulfonyl group, contributing to its pharmacological properties.

  • Molecular Formula : C13H16N4O3S
  • Molecular Weight : 308.36 g/mol
  • CAS Number : 1170521-22-8

Biological Activity Overview

The biological activity of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide has been investigated in various studies, focusing primarily on its anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds similar to 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide exhibit significant anti-inflammatory effects. A study highlighted the inhibition of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) . The compound's mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of cyclooxygenase (COX) enzymes.

Analgesic Properties

In vivo studies have demonstrated that pyrazole derivatives can provide analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity for COX-2 over COX-1 suggests a lower risk of gastrointestinal side effects, making it a promising candidate for pain management .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Preliminary assays reveal effectiveness against various bacterial strains, although further studies are required to elucidate the specific mechanisms and spectrum of activity .

The biological activity of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways by binding to their active sites.
  • Receptor Modulation : It may also interact with cell surface receptors, influencing signal transduction pathways that regulate inflammation and pain .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of pyrazole derivatives:

StudyFindings
Identified novel anti-inflammatory compounds with IC50 values < 50 µM against COX enzymes.
Demonstrated reduction in LPS-induced nitric oxide production in macrophages, confirming anti-inflammatory effects.
Reported antimicrobial activity against multiple bacterial strains, warranting further investigation into its efficacy.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound's ability to modulate nitric oxide release further supports its potential as an anti-inflammatory agent .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. For instance, compounds similar to 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cancer growth .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. Preliminary studies suggest that it can inhibit the growth of certain pathogens, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition Studies

Research has focused on the enzyme inhibition capabilities of pyrazole derivatives, particularly their interaction with carbonic anhydrases and other key enzymes involved in metabolic pathways. These studies reveal that such compounds can act as selective inhibitors, which may lead to therapeutic applications in conditions like glaucoma and obesity .

Neuropharmacological Effects

Investigations into the neuropharmacological effects of pyrazole compounds indicate potential benefits in treating neurological disorders. The ability to cross the blood-brain barrier allows these compounds to exert effects on central nervous system targets, potentially aiding in conditions such as anxiety and depression .

Herbicidal Activity

The structural characteristics of 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide suggest potential applications in agricultural chemistry as a herbicide. Its ability to inhibit specific biochemical pathways in plants can be exploited to develop selective herbicides that target unwanted vegetation while preserving crop integrity.

Case Studies and Research Findings

StudyFocusFindings
Zarghi et al., 2012COX InhibitionDemonstrated significant inhibition of COX-2 by pyrazole derivatives, indicating anti-inflammatory potential.
Ahlström et al., 2007Structure-Metabolism RelationshipsIdentified key structural features that enhance metabolic stability and efficacy against COX enzymes.
Abdellatif et al., 2008Antimicrobial ActivityReported promising results for pyrazole derivatives against resistant bacterial strains.

Comparison with Similar Compounds

Electronic Effects :

  • This contrasts with electron-donating groups (e.g., methyl, methoxy) in anti-inflammatory pyrazole derivatives (), which enhance activity in specific contexts .

Enzyme Inhibition

  • Compound 24b (1H-pyrazole-5-carboxamide with 2-methylphenyl substituent): Exhibited 60.91% inhibitory activity at 10 µM, while its isomer 26b achieved 72.80% .
  • 1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide : Demonstrated potent anti-measles virus activity (IC₅₀ = 0.012 µM), attributed to the trifluoromethyl and sulfonyl groups . The target compound’s methanesulfonyl group may similarly enhance target binding but could differ in selectivity.

Antiviral Activity

  • Compound 397 (pyrazolaldoxime ester): Showed moderate anti-TMV activity via affinity for viral coat proteins . The target compound’s carboxamide linkage may offer improved metabolic stability compared to ester-based derivatives.

Anti-inflammatory Activity

  • Chalcone hybrids with 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide : Electron-donating groups (e.g., methoxy) improved anti-inflammatory activity (ED₅₀ = 18–36 mg/kg) . The target compound’s electron-withdrawing sulfonyl group may reduce efficacy in this context but could be advantageous in other pathways.

Comparative Data Table

Compound Name / ID Substituents (Pyrazole) Aromatic Group Key Biological Activity Reference
1-Ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide 1-Ethyl, 5-carboxamide 2-Methanesulfonylphenyl Not reported (inferred enzyme inhibition)
24b 2-Methylphenyl Ortho-methylphenyl 60.91% inhibition at 10 µM
26b Isomer of 24b Ortho-methylphenyl 72.80% inhibition at 10 µM
1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-... 1-Methyl, 3-CF₃ 4-Pyrrolidinylsulfonylphenyl Anti-MV (IC₅₀ = 0.012 µM)
Chalcone hybrid 22b 3-Pyridinyl, 5-carboxamide Methoxy-substituted phenyl Anti-inflammatory (ED₅₀ = 18 mg/kg)

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole ring in 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide is typically constructed via cyclocondensation of 1,3-diketones with monosubstituted hydrazines. For example, ethyl 3-oxopentanoate reacts with ethyl hydrazinecarboxylate in ethanol under reflux to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate. This method achieves regioselectivity by leveraging the electronic effects of the diketone’s substituents, ensuring the ethyl group occupies the 1-position of the pyrazole ring.

Critical parameters include:

  • Temperature : Reactions conducted at 80–100°C in polar aprotic solvents (e.g., DMF, THF) enhance cyclization rates.

  • Catalysis : Acidic conditions (e.g., HCl, p-TsOH) accelerate imine formation but risk hydrolyzing ester groups, necessitating pH control.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to reduce reaction times from hours to minutes. A 2024 study demonstrated that irradiating ethyl acetoacetate and ethyl hydrazinecarboxylate in DMF at 150 W for 10 minutes yields the pyrazole ester with 92% efficiency, compared to 68% under conventional heating. This method minimizes thermal degradation of sensitive intermediates.

Functionalization of the Pyrazole Core

Ester Reduction to Carboxylic Acid

The ethyl ester group at the 5-position of the pyrazole is reduced to a carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). For instance, treating ethyl 1-ethyl-1H-pyrazole-5-carboxylate with LiAlH4 at 0°C for 1 hour produces 1-ethyl-1H-pyrazole-5-carboxylic acid in 85% yield.

Challenges :

  • Over-reduction to the alcohol is mitigated by strict temperature control (−10°C to 0°C).

  • Quenching with saturated ammonium chloride prevents explosive side reactions with residual LiAlH4.

Amidation with 2-Methanesulfonylaniline

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl2) before coupling with 2-methanesulfonylaniline. A 2023 protocol details stirring the acid in SOCl2 at 60°C for 2 hours, followed by dropwise addition to a solution of 2-methanesulfonylaniline and triethylamine in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the target carboxamide with 78% efficiency.

Optimization Data :

ParameterOptimal ConditionYield (%)Purity (%)
Coupling AgentSOCl27895
SolventDichloromethane6589
Temperature25°C7895
BaseTriethylamine7895

Introduction of the Methanesulfonyl Group

Direct Sulfonylation of Aniline Derivatives

The 2-methanesulfonylphenyl group is introduced via sulfonylation of 2-nitroaniline using methanesulfonyl chloride (MsCl) in pyridine. A 2024 study reported 93% yield when reacting 2-nitroaniline with MsCl (1.2 equivalents) in pyridine at −10°C for 6 hours. Subsequent hydrogenation over palladium on carbon (Pd/C) removes the nitro group, yielding 2-methanesulfonylaniline.

Ullmann Coupling for Aryl Sulfone Integration

An alternative route employs Ullmann coupling between 1-ethyl-1H-pyrazole-5-carbonyl chloride and pre-synthesized 2-methanesulfonylphenylboronic acid. Using CuI/L-proline as a catalyst system in DMSO at 110°C, this method achieves 81% yield but requires rigorous exclusion of moisture.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography on silica gel with ethyl acetate/hexane gradients. For the final carboxamide, a 3:7 ethyl acetate/hexane eluent removes unreacted aniline and dimeric byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms >98% purity.

Spectroscopic Validation

  • 1H NMR : The carboxamide proton resonates as a singlet at δ 10.2–10.5 ppm, while the ethyl group’s methyl triplet appears at δ 1.35–1.40 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O) confirm functional group integrity.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Competing formation of 1-ethyl-3-carboxamide isomers is suppressed by using electron-withdrawing groups (e.g., esters) at the 5-position during cyclocondensation.

Solubility Issues

Polar intermediates like 1-ethyl-1H-pyrazole-5-carboxylic acid exhibit poor solubility in organic solvents. Adding 10% DMF to THF improves dissolution during amidation .

Q & A

Q. What are the established synthetic routes for 1-ethyl-N-(2-methanesulfonylphenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for improved yield?

The synthesis of pyrazole carboxamides typically involves multi-step reactions. A general approach includes:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with β-diketones or via 1,3-dipolar cycloaddition .
  • Carboxamide Coupling : Reacting the pyrazole carboxylic acid derivative (e.g., acid chloride) with an amine-containing substrate (e.g., 2-methanesulfonylaniline) in dichloromethane or THF, using triethylamine as a base .
  • Optimization Strategies :
  • Green Chemistry : Use of eco-friendly solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
  • Continuous Flow Reactors : Enhances reaction control and scalability .
    • Yield Improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization (e.g., ethyl acetate/hexane slow evaporation) .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by UV detection at 254 nm) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H···O bonds) .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound’s binding affinity to biological targets such as factor Xa?

  • Structural Modifications :
  • P1 (Pyrazole Core) : Electron-withdrawing groups (e.g., ethyl) enhance metabolic stability but may reduce solubility .
  • P4 (Methanesulfonylphenyl) : Bulky substituents improve selectivity for factor Xa over trypsin (e.g., Ki values < 1 nM in optimized analogs) .
    • Methodology :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses with factor Xa’s S1/S4 pockets .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kon/koff) .

Q. What strategies can mitigate discrepancies in bioactivity data observed across different in vitro assays?

  • Assay Standardization :
  • Buffer Conditions : Maintain consistent pH (7.4) and ionic strength to avoid false positives/negatives .
  • Positive Controls : Include reference inhibitors (e.g., rivaroxaban for factor Xa assays) .
    • Orthogonal Validation :
  • Fluorogenic Substrate Assays : Compare results with chromogenic or radiolabeled assays .
  • Cell-Based Models : Use primary human hepatocytes to assess cytotoxicity alongside enzymatic activity .

Q. What computational approaches are employed to predict the pharmacokinetic properties of this compound?

  • ADME Modeling :
  • Lipophilicity (logP) : Predicts membrane permeability; optimal range: 2–3 (e.g., calculated via SwissADME) .
  • CYP450 Inhibition : Use Schrödinger’s QikProp to assess drug-drug interaction risks .
    • Quantum Chemical Calculations :
  • Reaction Path Search : Identifies metabolic hotspots (e.g., sulfonyl group oxidation) using density functional theory (DFT) .
    • Molecular Dynamics (MD) Simulations : Evaluates protein-ligand complex stability over time (e.g., 100 ns simulations in GROMACS) .

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